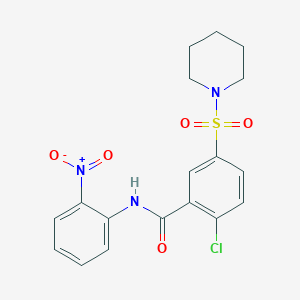
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is a member of the class of benzamides that is N-(2-nitrophenyl)benzamide substituted by a chloro group at position 2 and a piperidin-1-ylsulfonyl group at position 5. It is a member of benzamides, a C-nitro compound, a sulfonamide, a member of piperidines and a member of monochlorobenzenes.
Wissenschaftliche Forschungsanwendungen
Antidiabetic and Antimicrobial Potential
A study by Thakal, Singh, and Singh (2020) explored the antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. These compounds were found to be potent inhibitors of α-glucosidase and α-amylase enzymes, suggesting significant potential in diabetes management. Additionally, certain derivatives displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal potential against Candida albicans and Aspergillus niger. This research highlights the dual utility of these compounds in treating diabetes and combating microbial infections (Thakal, Singh, & Singh, 2020).
Bioactivity Study of Benzamide Derivatives
Khatiwora et al. (2013) synthesized benzamide derivatives, including a compound structurally similar to 2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, and studied their bioactivity. The copper complexes of these compounds showed enhanced antibacterial activity against various bacteria compared to free ligands and standard antibiotics. This research suggests the potential of benzamide derivatives in developing new antibacterial agents (Khatiwora et al., 2013).
Antitubercular Drug Precursors
Richter et al. (2021) investigated the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for the synthesis of 8-nitro-1,3-benzothiazin-4-ones. These are a promising class of new antituberculosis drug candidates. The study provides structural insights that could be crucial for developing effective antitubercular agents (Richter et al., 2021).
Serotonin 4 Receptor Agonists
Sonda et al. (2003) synthesized benzamide derivatives with potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds showed promise in enhancing gastrointestinal motility, indicating their potential use in treating gastrointestinal disorders (Sonda et al., 2003).
Insecticide Activity
Schaefer et al. (1978) studied SIR-8514 and SIR-6874, compounds structurally related to this compound, for their effectiveness against mosquitoes. These compounds showed high efficacy in controlling larval populations of certain mosquito species, suggesting their use in insect control (Schaefer et al., 1978).
Crystal Structure Analysis
Saeed, Hussain, and Flörke (2008) analyzed the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, providing insights into its molecular arrangement. This information is crucial for understanding the compound's interaction in biological systems and its potential pharmaceutical applications (Saeed, Hussain, & Flörke, 2008).
Eigenschaften
Molekularformel |
C18H18ClN3O5S |
|---|---|
Molekulargewicht |
423.9g/mol |
IUPAC-Name |
2-chloro-N-(2-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H18ClN3O5S/c19-15-9-8-13(28(26,27)21-10-4-1-5-11-21)12-14(15)18(23)20-16-6-2-3-7-17(16)22(24)25/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,23) |
InChI-Schlüssel |
VKXLIGGJNVDIOK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401136.png)
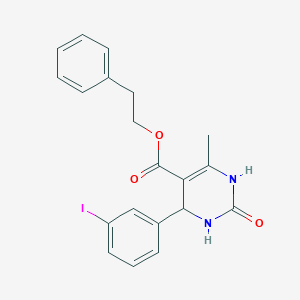


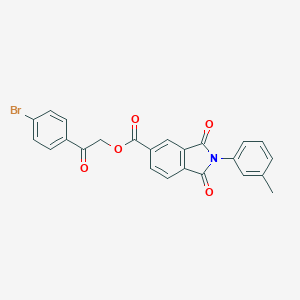
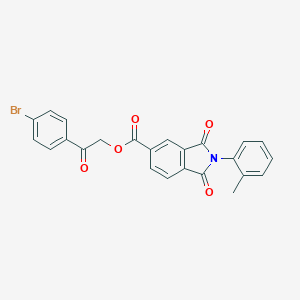
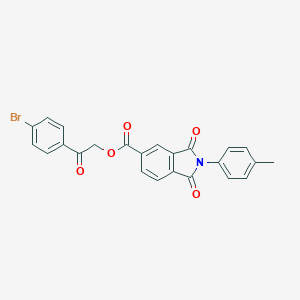
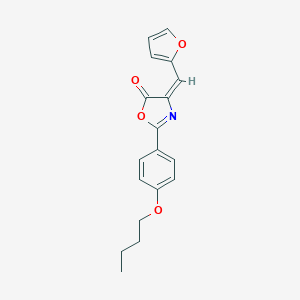
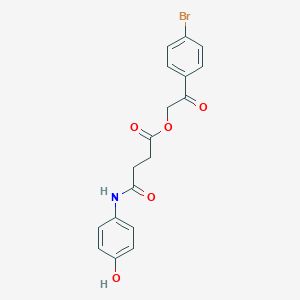
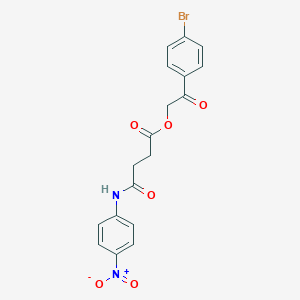
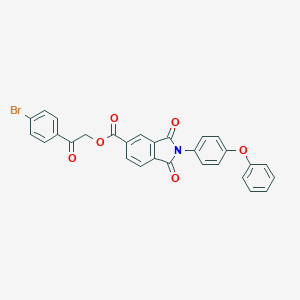

![Heptyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B401156.png)
![2-(4-Bromophenyl)-2-oxoethyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B401157.png)